2,2,4-Trimethyl-1,3-pentanediol dimethacrylate

Vue d'ensemble

Description

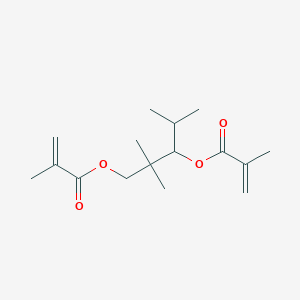

2,2,4-Trimethyl-1,3-pentanediol dimethacrylate is an organic compound widely used in various industrial applications. It is a diester of 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid. This compound is known for its excellent properties such as low volatility, high reactivity, and good compatibility with other monomers, making it a valuable component in the production of polymers and resins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature, and the water by-product is removed through distillation. The crude product is then purified by distillation or other separation techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate undergoes various chemical reactions, including:

Polymerization: It readily undergoes free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

Esterification and Transesterification: It can participate in esterification and transesterification reactions with other alcohols and acids.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid.

Common Reagents and Conditions:

Polymerization: Free radical initiators (e.g., benzoyl peroxide), elevated temperatures (50-100°C).

Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, ambient to elevated temperatures.

Major Products Formed:

Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and methacrylic acid.

Applications De Recherche Scientifique

Coatings and Paints

TMPD-DMA is widely used as a coalescing agent in latex paints. It helps to lower the minimum film-forming temperature (MFFT), allowing for better film formation during the drying process. This results in improved scrub resistance, color development, and package stability in paint formulations .

Table 1: Properties of TMPD-DMA in Coatings

| Property | Value |

|---|---|

| Function | Coalescing agent |

| Benefits | Improved film formation |

| Application | Latex paints and coatings |

Adhesives

In adhesive formulations, TMPD-DMA acts as a plasticizer that enhances flexibility and durability. Its ability to modify viscosity makes it suitable for various adhesive types, including those used in construction and automotive applications .

Table 2: Role of TMPD-DMA in Adhesives

| Application Area | Functionality |

|---|---|

| Construction | Enhances adhesion properties |

| Automotive | Provides flexibility |

Inks and Toners

TMPD-DMA is employed in printing inks as a solvent and coalescing agent. It improves the flow properties of inks while ensuring that they adhere well to substrates without compromising color vibrancy .

Table 3: Applications in Inks

| Ink Type | Functionality |

|---|---|

| Flexographic inks | Enhances flow and adhesion |

| Gravure inks | Improves drying time |

Case Study 1: Use in Latex Paints

A study conducted on the incorporation of TMPD-DMA into latex paint formulations demonstrated significant improvements in drying times and film integrity compared to traditional coalescing agents. The research indicated that paints containing TMPD-DMA exhibited superior scrub resistance and gloss retention over time, making them ideal for high-performance applications .

Case Study 2: Adhesive Performance

Research evaluating the performance of TMPD-DMA as a plasticizer in construction adhesives showed that its addition resulted in enhanced bond strength and flexibility. The study concluded that adhesives formulated with TMPD-DMA outperformed those without it under various environmental conditions, indicating its effectiveness as an additive .

Environmental Considerations

TMPD-DMA is recognized for its lower volatility compared to traditional solvents, which contributes to reduced emissions of volatile organic compounds (VOCs) during application processes. This characteristic aligns with current trends towards more environmentally friendly formulations in industrial applications .

Mécanisme D'action

The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate primarily involves its reactivity towards free radicals. During polymerization, the methacrylate groups undergo free radical addition reactions, leading to the formation of polymer chains. The presence of the 2,2,4-trimethyl-1,3-pentanediol moiety imparts flexibility and toughness to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the formation and propagation of free radicals during polymerization.

Comparaison Avec Des Composés Similaires

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Used as a plasticizer and solvent.

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a surface stabilizer in water-based paints.

2,2,4-Trimethyl-1,3-pentanediol: Used as a building block in the synthesis of various esters and polymers.

Uniqueness: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate is unique due to its dual functionality as a diol and a methacrylate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in polymer chemistry and industrial applications. Its ability to form flexible and durable polymers distinguishes it from other similar compounds.

Activité Biologique

2,2,4-Trimethyl-1,3-pentanediol dimethacrylate (TMPD-DMA) is a chemical compound used primarily in the formulation of dental materials and coatings due to its properties as a crosslinking agent. Understanding its biological activity is crucial for assessing potential health risks associated with exposure, particularly in occupational settings and consumer products. This article reviews the biological effects of TMPD-DMA, focusing on its toxicity, metabolic pathways, and potential health implications based on recent studies.

TMPD-DMA is a dimethacrylate compound characterized by its two methacrylate functional groups attached to a trimethylpentanediol backbone. This structure contributes to its utility in polymerization processes but also raises concerns regarding its biological impact.

1. Acute Toxicity

Studies indicate that TMPD-DMA exhibits low acute toxicity. In animal models, the oral LD50 (lethal dose for 50% of the population) is reported to be approximately 6.86 mL/kg in rats, suggesting a relatively safe profile under controlled exposure conditions .

2. Chronic Toxicity

Chronic exposure studies have shown that TMPD-DMA can lead to increased liver weights and histopathological changes such as hepatocytomegaly in male and female rats at higher doses (300 mg/kg bw/day) . These findings suggest potential long-term effects on liver function and structure.

Metabolism and Excretion

The metabolism of TMPD-DMA involves rapid absorption and elimination processes. In rat studies, approximately 70% of the administered dose was excreted within ten days via urine, predominantly as metabolites including 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) . The kinetics of urinary excretion indicate that HTMV may serve as a reliable biomarker for monitoring exposure levels.

Case Study: Urinary Biomarkers

A recent study focused on the urinary excretion kinetics of TMPD metabolites in male Sprague-Dawley rats. The results demonstrated that urinary HTMV levels were proportional to the administered doses of TMPD compounds, establishing HTMV as an optimal biomarker for assessing exposure .

| Dose (mg/kg) | Urinary HTMV (%) |

|---|---|

| 48 | 4 |

| 750 | 5 |

Genotoxicity

In vitro studies have shown that TMPD-DMA does not exhibit mutagenic properties in standard Ames tests or chromosomal aberration assays using human cells . This suggests a lower risk for genetic damage compared to other methacrylate compounds.

Health Implications

The potential health implications of exposure to TMPD-DMA include respiratory issues and allergic reactions. Its use in dental materials raises concerns about leaching into the oral cavity, where it may interact with biological tissues and microbial flora .

Respiratory Effects

Exposure to volatile organic compounds (VOCs), including TMPD-DMA derivatives used in paints and coatings, has been associated with sick building syndrome and respiratory allergies . The role of TMPD as a plasticizer may contribute to these adverse effects in indoor environments.

Propriétés

IUPAC Name |

[2,2,4-trimethyl-3-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10,13H,3,5,9H2,1-2,4,6-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGGFVNRRGKACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927836 | |

| Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-44-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-2,2-dimethylpropane-1,3-diyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.